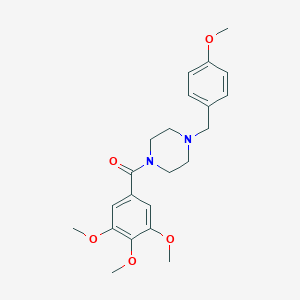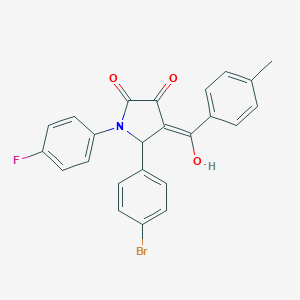![molecular formula C29H22F3N3O2S B409451 3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 332155-24-5](/img/structure/B409451.png)
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups
Preparation Methods
The synthesis of 3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, typically starting with the construction of the thieno[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the amino, methoxyphenyl, methylphenyl, and trifluoromethylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the amino and methoxy groups can influence its electronic properties and reactivity. The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar compounds include other thienopyridine derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. For example:
3-amino-4-(4-methoxyphenyl)-6-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(fluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group
Properties
CAS No. |
332155-24-5 |
|---|---|
Molecular Formula |
C29H22F3N3O2S |
Molecular Weight |
533.6g/mol |
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H22F3N3O2S/c1-16-7-9-18(10-8-16)23-15-20(17-11-13-19(37-2)14-12-17)24-25(33)26(38-28(24)35-23)27(36)34-22-6-4-3-5-21(22)29(30,31)32/h3-15H,33H2,1-2H3,(H,34,36) |
InChI Key |
QECCDCHFNZNBTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5C(F)(F)F)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409370.png)
![ethyl (2Z)-5-(2-chlorophenyl)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409371.png)
![ethyl (2Z)-2-(1-heptyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409374.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanol](/img/structure/B409379.png)
![3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B409380.png)
![1-{[(2,4,6-Tribromophenyl)oxy]methyl}-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409382.png)

![6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE](/img/structure/B409384.png)

![1-[(2,4,6-Trichlorophenoxy)methyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409386.png)
![1-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409387.png)
![2-(2-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B409388.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B409389.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B409390.png)
